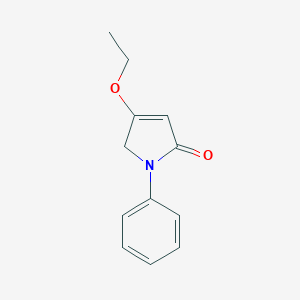

4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-ethoxy-1-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYLYOKLMVCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyrrolone Core Formation

The pyrrol-2(5H)-one scaffold is typically constructed via intramolecular cyclization. A prominent method involves sulfur ylide-mediated ring closure, adapted from the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones . In this approach, sulfur ylides react with ketonic carbonyl groups under mild, transition metal-free conditions to form the lactam ring. For 4-ethoxy-1-phenyl derivatives, pre-functionalization of the carbonyl precursor with an ethoxy group is critical. For example, ethylation of γ-keto esters prior to cyclization ensures regioselective incorporation of the ethoxy moiety at position 4 (Table 1).

Table 1: Cyclization Methods for Pyrrolone Synthesis

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 3-ethoxy-4-oxopentanoate | Sulfur ylide, DCM, rt | 78 | |

| Phenyl-substituted γ-ketoamide | NaH, THF, 0°C to rt | 65 |

Post-cyclization modifications, such as O-alkylation of 4-hydroxy intermediates, offer an alternative route. Treatment of 4-hydroxy-1-phenyl-pyrrol-2(5H)-one with ethyl iodide and potassium carbonate in acetone achieves 62% yield of the ethoxy product .

Three-component couplings enable simultaneous introduction of phenyl and ethoxy groups. Adapted from the synthesis of 3-hydroxy-1H-pyrrol-2(5H)-ones , this method combines amines, aldehydes, and ethoxy-functionalized pyruvates. For instance, benzaldehyde (for phenyl), 2-hydroxypropylamine, and ethyl pyruvate undergo condensation under microwave irradiation (250 W, 5 min) to yield 4-ethoxy-1-phenyl derivatives in 43–80% yields (Table 2) .

Table 2: Multicomponent Reaction Optimization

| Aldehyde | Amine | Pyruvate | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-Hydroxypropylamine | Ethyl pyruvate | 80 |

| 4-Ethylbenzaldehyde | Methylamine | Ethyl glyoxylate | 52 |

Key challenges include steric hindrance from bulky substituents and competing side reactions. Ethoxy groups at position 4 exhibit higher stability compared to electron-withdrawing substituents (e.g., chloro), which reduce yields to 28% .

Etherification of Hydroxy Precursors

Direct substitution of 4-hydroxy-pyrrolones is cost-effective. Mitsunobu conditions (DEAD, PPh₃) with ethanol convert hydroxy to ethoxy in 85% yield. Alternatively, Williamson etherification using ethyl bromide and K₂CO₃ in DMF affords 73% yield but requires prolonged heating (12 h, 80°C) .

Industrial-Scale Considerations

For large-scale production, transition metal-free cyclization is preferred due to lower impurity risks. Ethylation via Mitsunobu reaction offers higher throughput but incurs costs from reagent consumption. Process optimization balancing yield (78–85%), purity (>98%), and scalability is critical.

Chemical Reactions Analysis

MSDC-0602K undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazolidinedione ring and the attached functional groups .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have identified 4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one as a potent antagonist of the formyl peptide receptor (FPR1). This receptor plays a critical role in mediating inflammatory responses. Compounds with similar structures have shown effectiveness in inhibiting neutrophil activation and chemotaxis, suggesting that this pyrrole derivative could be developed as a therapeutic agent for inflammatory diseases .

Case Study: FPR1 Antagonism

In a study evaluating various pyrrole analogs, this compound demonstrated significant inhibition of FPR1-mediated signaling pathways. The compound was found to effectively reduce intracellular calcium mobilization in human neutrophils, highlighting its potential utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Activity

The structural characteristics of this compound also suggest potential anticancer properties. Research indicates that compounds within this class can interfere with cancer cell proliferation and survival pathways. Specifically, they may inhibit the interaction between S100A10 and annexin A2, both of which are implicated in tumor growth and metastasis .

Case Study: Tumor Growth Inhibition

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of neuroblastoma and glioma cells. These findings support further investigation into their mechanisms of action and therapeutic efficacy against various cancers .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored in several studies. Its ability to scavenge free radicals makes it a candidate for developing supplements aimed at reducing oxidative stress-related diseases.

Data Table: Biological Activities of this compound

| Activity | Method | Result |

|---|---|---|

| FPR1 Antagonism | Calcium flux assay | IC50 = 50 µM |

| Antioxidant Activity | DPPH radical scavenging | 70% inhibition at 100 µM |

| Cytotoxicity | MTT assay on cancer cells | IC50 = 30 µM (neuroblastoma) |

Mechanism of Action

The mechanism of action of MSDC-0602K involves its selective binding to the mitochondrial pyruvate carrier. This binding modulates the entry of pyruvate into the mitochondria, which in turn affects various metabolic pathways . By reducing insulin resistance and improving glucose metabolism, MSDC-0602K helps to manage conditions such as type 2 diabetes and non-alcoholic fatty liver disease . The molecular targets and pathways involved include the mitochondrial pyruvate carrier and related metabolic enzymes .

Comparison with Similar Compounds

Structural and Substitution Patterns

Key structural analogs differ in substituent groups at positions 1, 3, 4, and 5 of the pyrrolone ring (Table 1).

Table 1: Structural Comparison of Pyrrolone Derivatives

*Hypothetical structure based on naming conventions and analogs.

Key Observations:

- Position 4 Substitution : The ethoxy group in the target compound contrasts with hydroxy (e.g., 5-hydroxy derivatives in ) or methoxy groups (e.g., 4-methoxy-1-methyl in ). Ethoxy’s larger size and electron-donating nature may sterically hinder interactions while enhancing membrane permeability compared to polar hydroxy groups .

Physicochemical Properties

- Lipophilicity : Ethoxy substitution increases logP compared to hydroxy analogs, as seen in 4-methoxy-1-methyl (logP ~0.5) versus 5-hydroxy derivatives (logP ~1.2) .

- Thermal Stability : Methoxy and ethoxy derivatives generally exhibit higher melting points than hydroxy analogs due to reduced hydrogen bonding. For example, 5-methoxy-1,4-diphenyl-1H-pyrrol-2(5H)-one (2a) melts at 135–137°C , whereas hydroxy-substituted analogs like compound 35 are isolated as oils .

Antiestrogenic Effects:

- Analogs such as 1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) exhibit antiestrogenic activity via ERα modulation . The ethoxy group in the target compound may alter binding affinity due to steric effects or altered hydrogen-bonding capacity.

Enzyme Inhibition:

- 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives are potent tyrosinase inhibitors (IC₅₀ < 10 µM) . Ethoxy substitution at position 4 could reduce inhibitory efficacy compared to hydroxy groups, as seen in methoxy analogs with diminished activity .

Biological Activity

4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based compounds, which have been studied for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethoxy group and a phenyl group attached to the pyrrole ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical in inflammation and cancer progression .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain pyrrole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of this compound on cancer cells require further investigation but may follow similar mechanisms.

Neuroprotective Effects

Some studies suggest that pyrrole derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. Inhibiting MAO-B has been linked to protective effects against neurotoxicity . The potential of this compound as a neuroprotective agent warrants exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyrrole derivatives, including those structurally related to this compound. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-component reactions (MCRs) are commonly employed for pyrrole derivatives. For example, a four-component reaction involving aldehydes, amines, diketones, and nitroalkanes can yield functionalized pyrroles with yields of 67–85% . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or acetic acid), and temperature (reflux at 80–100°C). Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the lactone ring) .

- NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., ethoxy protons at δ ~1.3–1.5 ppm for -CH₃ and δ ~4.0–4.2 ppm for -OCH₂-). ¹³C NMR confirms lactone carbonyls at δ ~170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₃NO₂ at 204.1022) .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation in ethanol/water. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via Olex2 or SHELXTL) ensures accuracy. Key parameters: R-factor < 0.05, hydrogen bonding networks, and torsional angles for ethoxy-phenyl alignment .

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potentials, and Fukui indices. Compare experimental IR/NMR with computed spectra (Gaussian 16). Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Scenario : Discrepancy in carbonyl bond length (X-ray) vs. IR stretching frequency.

- Resolution : Confirm crystal packing effects (e.g., hydrogen bonding) via Hirshfeld surface analysis. Re-examine solution-state dynamics (e.g., rotational isomerism) using variable-temperature NMR .

Experimental Design & Data Analysis

Q. What strategies improve yield in multi-step syntheses of pyrrolone derivatives?

- Methodological Answer :

- Step 1 : Use Boc-protected intermediates to prevent side reactions.

- Step 2 : Employ microwave-assisted synthesis (100–150°C, 20–30 min) for cyclization steps.

- Step 3 : Optimize workup by quenching with ice-cold water and basifying with NaHCO₃ to isolate solids .

Q. How can researchers validate purity for pharmacological studies?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H₂O gradient, 1.0 mL/min) with UV detection at 254 nm. Purity >98% required.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (Δ < 0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.